![molecular formula C16H14BrN3O2 B3867908 N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867908.png)
N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide
Vue d'ensemble
Description
N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide, also known as BBH, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. BBH is a hydrazone derivative that has been synthesized and studied for its biological properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed that N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide exerts its biological effects by binding to specific targets in cells. For example, N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to bind to copper ions, which may explain its fluorescent properties. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide exhibits antibacterial activity is still unknown.
Biochemical and Physiological Effects:
N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to have several biochemical and physiological effects. For example, N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper ions in biological samples. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is its simplicity of synthesis. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide can be synthesized using a simple and efficient method, which makes it easy to obtain for laboratory experiments. Another advantage of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is its selectivity for copper ions, which makes it a useful tool for detecting copper ions in biological samples. However, one limitation of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide research. One potential direction is to further investigate the mechanism of action of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide. Understanding how N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide exerts its biological effects could lead to the development of more effective N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide derivatives. Another potential direction is to explore the use of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide as an antibacterial agent. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, which makes it a promising candidate for further study. Finally, N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide could be further studied for its potential use as an anticancer agent. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more effective anticancer drugs.
Applications De Recherche Scientifique
N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential scientific research applications. One of the most promising applications of N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide is its use as a fluorescent probe for metal ions. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper ions in biological samples. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has also been studied for its potential use as an anticancer agent. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential use as an antibacterial agent. N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-benzyl-N'-[(E)-(4-bromophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-14-8-6-13(7-9-14)11-19-20-16(22)15(21)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21)(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIFPFSAALGCKF-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-[(E)-(4-bromophenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B3867825.png)

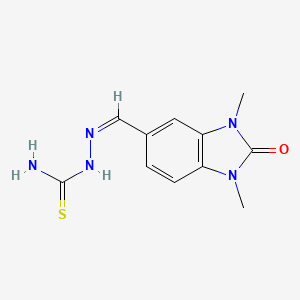
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3867852.png)
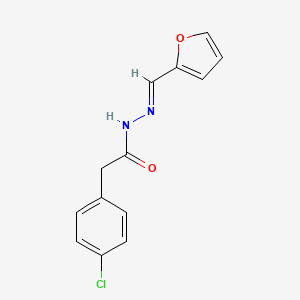

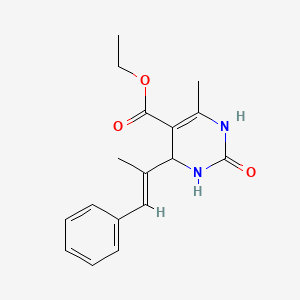
![2-{[3-(2-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3867862.png)
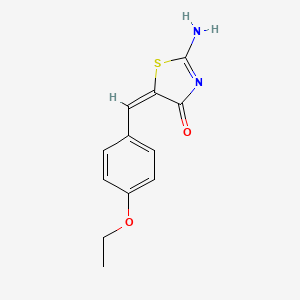


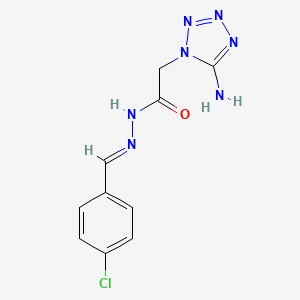
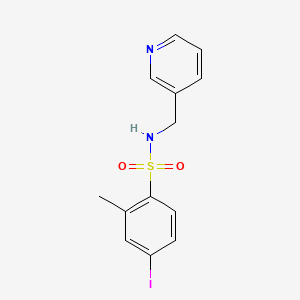
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3867927.png)